molecular formula C14H9NO3 B13124016 7-Amino-1-hydroxyanthracene-9,10-dione

7-Amino-1-hydroxyanthracene-9,10-dione

Cat. No.: B13124016
M. Wt: 239.23 g/mol
InChI Key: SDVFCYPJGXRQKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-hydroxyanthracene-9,10-dione typically involves the modification of anthraquinone derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, providing a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar amidation techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which have significant applications in dye production, medicine, and analytical chemistry .

Scientific Research Applications

7-Amino-1-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various dyes and pigments.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.

    Industry: Applied in the production of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism of action of 7-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with DNA and other cellular targets. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. This mechanism is similar to other anthraquinone derivatives, which are known to inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Amino-1-hydroxyanthracene-9,10-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxy groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

7-amino-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9NO3/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,16H,15H2

InChI Key

SDVFCYPJGXRQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)N

Origin of Product

United States

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